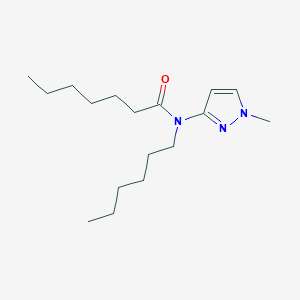

N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

Description

N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a substituted amide featuring a pyrazole moiety and a heptanamide backbone. Pyrazole derivatives are widely studied for their roles in metal-ligand interactions and as directing groups in C–H activation reactions . The compound’s synthesis likely involves coupling a heptanoyl chloride with a substituted pyrazole amine, analogous to methods used for structurally related amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, synthesized via acyl chloride or carboxylic acid activation) .

Properties

CAS No. |

62443-79-2 |

|---|---|

Molecular Formula |

C17H31N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-hexyl-N-(1-methylpyrazol-3-yl)heptanamide |

InChI |

InChI=1S/C17H31N3O/c1-4-6-8-10-12-17(21)20(14-11-9-7-5-2)16-13-15-19(3)18-16/h13,15H,4-12,14H2,1-3H3 |

InChI Key |

NSEVPQSLEVUTRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CCCCCC)C1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide typically involves the reaction of heptanoyl chloride with N-hexyl-1-methyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Histone Deacetylase Inhibition

Mechanism of Action

N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has been identified as a selective inhibitor of histone deacetylases, enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. This inhibition can lead to increased acetylation of histones, resulting in altered gene expression profiles that may benefit therapeutic strategies for various diseases, including cancer and neurodegenerative disorders .

Research Findings

Studies have shown that compounds structurally related to this compound exhibit potent inhibitory activity against HDACs with low toxicity towards mammalian cells. For instance, selective HDAC inhibitors have demonstrated effectiveness in preclinical models for cancer treatment by inducing cell cycle arrest and apoptosis in tumor cells .

Antiparasitic Activity

Targeting Parasitic Diseases

This compound has shown promise in the treatment of parasitic diseases, particularly malaria caused by Plasmodium falciparum. The compound acts as a selective inhibitor of the parasitic histone deacetylase (PfHDAC), which is crucial for the growth and survival of the parasite. Research indicates that this compound can suppress the growth of Plasmodium falciparum at concentrations significantly lower than those required to inhibit mammalian cell growth .

Case Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of Plasmodium falciparum, indicating its potential as a lead compound for developing new antimalarial therapies. Further investigations are needed to assess its pharmacokinetic properties and efficacy in vivo .

Drug Development Potential

Combination Therapies

Given the rising issue of drug resistance in parasites, there is an urgent need for new therapeutic agents. This compound's ability to selectively target parasitic enzymes suggests it could be used in combination with existing antimalarial drugs to enhance therapeutic efficacy and reduce resistance development .

Pharmacokinetic Considerations

For effective drug development, understanding the pharmacokinetics of this compound is crucial. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles will inform formulation strategies that maximize its bioavailability while minimizing side effects .

Mechanism of Action

The mechanism of action of N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key differences and similarities between N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide and structurally related compounds, based on available evidence and inferred properties:

Key Findings:

Directing Group Efficacy: The pyrazole moiety in the target compound may offer stronger σ-donor properties compared to benzamide derivatives, enhancing its utility in transition-metal catalysis.

Synthetic Challenges : Longer alkyl chains (e.g., heptanamide) may reduce solubility in polar solvents, complicating purification compared to shorter-chain analogs like 3-methylbenzamide .

Biological Activity

N-Hexyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative disorders and parasitic diseases. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₂₃N₃O

- Molecular Weight : 263.36 g/mol

- IUPAC Name : this compound

The compound features a hexyl chain and a pyrazole ring, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Histone Deacetylase Inhibition : Compounds like this compound may inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and are implicated in cancer and neurodegenerative diseases .

- Anti-inflammatory Properties : Pyrazole derivatives have shown potential in modulating inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes. This action can reduce inflammation associated with various diseases .

In Vitro Studies

A summary of in vitro studies on similar pyrazole compounds highlights their biological activities:

Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.

Case Studies

Several studies have explored the effects of pyrazole derivatives on cellular models:

- Neurodegenerative Disease Models : Research has indicated that pyrazole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. These compounds may enhance neuronal survival by modulating HDAC activity and reducing oxidative stress .

- Parasitic Infections : Compounds structurally related to this compound have demonstrated selective inhibition of Plasmodium falciparum, suggesting potential use in treating malaria at lower concentrations than those required to affect mammalian cells .

Future Directions

The biological activity of this compound warrants further investigation, particularly:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound, especially concerning HDAC inhibition and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.